Thaliglucinone

Description

Historical Context and Ethnopharmacological Significance in Thalictrum Species

The isolation of this compound traces back to phytochemical investigations of Thalictrum roots in the late 20th century. Early work on Thalictrum lucidum identified this compound alongside related alkaloids such as thalidasine and homoaromoline, with researchers noting its hypotensive effects in canine models at doses of 1–2 mg/kg. Traditional use of Thalictrum species in Ayurvedic and Chinese medicine for treating infections and inflammatory conditions provided ethnopharmacological rationale for these studies. For example, Thalictrum foliolosum roots have been employed in Himalayan folk medicine as antiseptics and diuretics, practices that align with the later discovery of this compound’s antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Critical advancements in this compound characterization occurred through chromatographic techniques. A 1980 study of Thalictrum podocarpum roots achieved separation of this compound using silica gel column chromatography, revealing its presence at 0.008% dry weight. Structural elucidation via nuclear magnetic resonance (NMR) spectroscopy confirmed its bisbenzylisoquinoline skeleton, distinguished by ether linkages between benzyl and isoquinoline moieties.

Table 1: Historical Milestones in this compound Research

Taxonomic Distribution and Phylogenetic Patterns of this compound-Producing Plants

This compound production appears restricted to specific clades within the genus Thalictrum. Chemotaxonomic analyses reveal its presence in:

Section Thalictrum :

Section Leptostachya :

The compound’s absence in basal Thalictrum lineages (e.g., T. alpinum) suggests biosynthetic pathway emergence in derived clades. Phylogenetic mapping of this compound occurrence correlates with the evolution of benzylisoquinoline alkaloid diversification events approximately 18–22 million years ago.

Table 2: this compound Distribution in Thalictrum Species

| Species | Plant Part | Concentration (%) | Geographic Range |

|---|---|---|---|

| T. lucidum | Roots | 0.012 | Mediterranean |

| T. podocarpum | Roots | 0.008 | Andean South America |

| T. foliolosum | Roots | ND* | Himalayan Asia |

*ND: Not determined in source literature

Mechanistically, this compound biosynthesis likely involves coupling of norcoclaurine-derived units, as evidenced by isotopic labeling studies in related bisbenzylisoquinolines. Gene expression analyses in T. flavum have identified orthologs of cytochrome P450 enzymes (e.g., CYP80A) critical for C-O phenol coupling reactions, though this compound-specific pathways remain uncharacterized.

Properties

CAS No. |

35988-96-6 |

|---|---|

Molecular Formula |

C21H19NO5 |

Molecular Weight |

365.4 g/mol |

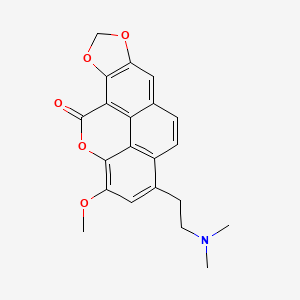

IUPAC Name |

12-[2-(dimethylamino)ethyl]-14-methoxy-3,5,16-trioxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,9,11(19),12,14-heptaen-17-one |

InChI |

InChI=1S/C21H19NO5/c1-22(2)7-6-11-8-14(24-3)20-17-13(11)5-4-12-9-15-19(26-10-25-15)18(16(12)17)21(23)27-20/h4-5,8-9H,6-7,10H2,1-3H3 |

InChI Key |

ZLVXQJKCDNGHDK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CC(=C2C3=C1C=CC4=CC5=C(C(=C43)C(=O)O2)OCO5)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thaliglucinone can be synthesized through several synthetic routes involving isoquinoline alkaloids. The synthesis typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the roots of Thalictrum species. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Thaliglucinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered physicochemical properties and enhanced biological activities .

Scientific Research Applications

Thaliglucinone has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other isoquinoline alkaloids and studying their chemical properties.

Medicine: Explored for its potential therapeutic effects, including hypotensive activity and cytotoxicity against cancer cells.

Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its bioactive properties.

Mechanism of Action

Thaliglucinone is compared with other isoquinoline alkaloids such as berberine, pseudoberberine, and thalfoetidine. These compounds share similar structural features but differ in their biological activities and physicochemical properties . This compound is unique due to its specific antiparasitic and hypotensive activities, which are not as pronounced in other related compounds.

Comparison with Similar Compounds

Thaliglucinone shares structural and functional similarities with other alkaloids from Thalictrum species. Below is a detailed comparison based on pharmacological activity, chemical properties, and selectivity:

Structural and Functional Analogues

Thalistyline

- Chemical Class: Bisbenzylisoquinoline.

- Hypotensive Activity: Active in dogs and rabbits, comparable to this compound .

- Antimicrobial Activity : Most potent among Thalictrum alkaloids against Staphylococcus aureus and M. smegmatis (MIC = 50 µg/ml) .

- Key Difference: Higher antimicrobial potency than this compound (which requires ≥100 µg/ml for similar effects) .

Thalicarpine

- Chemical Class: Bisbenzylisoquinoline.

- Hypotensive Activity : Active in rabbits .

- Antimicrobial Activity : Effective against M. smegmatis but less potent than thalistyline .

- Key Difference: Lacks significant antiparasitic activity, unlike this compound .

Berberine

- Chemical Class : Protoberberine.

- Antiparasitic Activity: Strong activity against Leishmania donovani (IC₅₀ = 0.4–1.3 µM) but high cytotoxicity (SI = 13–35) .

- Key Difference: Unlike this compound, berberine lacks hypotensive effects and has a narrower therapeutic window .

Thalrugosaminine

- Chemical Class: Bisbenzylisoquinoline.

- Hypotensive Activity: Active in rabbits, similar to this compound .

- Antimicrobial Activity: Comparable to this compound against M. smegmatis .

- Key Difference : Structurally distinct due to S,S absolute configuration, which may influence metabolic stability .

Pharmacological Data Table

Key Research Findings

Antiparasitic Selectivity: this compound demonstrates moderate antiplasmodial activity (IC₅₀ = 79 µM against P. falciparum D6) but superior selectivity (SI = 63–173) compared to berberine (SI = 13–35) .

Synthetic Pathways: this compound is synthesized via Hofmann elimination of (±)-thalphenine iodide, a route distinct from analogues like thalistyline and thalicarpine .

Antimicrobial Spectrum: While thalistyline is more potent, this compound exhibits broader activity against both Gram-positive bacteria and mycobacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Thaliglucinone, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with a literature review to identify published synthetic routes (e.g., Friedel-Crafts alkylation, cycloaddition). Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. Employ techniques like HPLC or GC-MS to quantify intermediates and final product quality. Ensure reproducibility by documenting reaction conditions rigorously, including inert atmosphere requirements or moisture sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and what analytical criteria ensure accuracy?

- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy for functional group validation. Cross-validate results with computational methods (e.g., density functional theory for NMR chemical shift prediction). For purity, use melting point analysis and HPLC with UV detection (≥95% purity threshold). Report spectral discrepancies and compare with literature data to confirm novelty .

Q. How can researchers validate this compound’s stability under varying storage conditions for long-term studies?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS to identify byproducts. Use kinetic modeling (Arrhenius equation) to extrapolate shelf life. Include control samples with stabilizers (e.g., antioxidants) and report statistical confidence intervals for degradation rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity data across different studies?

- Methodological Answer : Perform a meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). Apply sensitivity analysis to quantify the impact of variables like compound solubility or metabolic interference. Publish negative results to clarify context-dependent bioactivity .

Q. What computational modeling approaches predict this compound’s interactions with biological targets, and how can these be validated experimentally?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen potential targets, followed by molecular dynamics (MD) simulations (NAMD, GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) for binding affinity and X-ray crystallography for structural resolution. Compare computational binding energies with experimental ΔG values from isothermal titration calorimetry (ITC) .

Q. How should researchers design in vivo studies to assess this compound’s pharmacokinetics while addressing interspecies variability?

- Methodological Answer : Use crossover studies in multiple animal models (e.g., rodents, non-human primates) to compare absorption profiles. Employ physiologically based pharmacokinetic (PBPK) modeling to scale dosages. Collect serial blood samples for LC-MS/MS quantification, and analyze metabolites via untargeted metabolomics. Address variability by stratifying data based on genetic or physiological covariates .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible preclinical studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) like enantiomeric excess. Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Share detailed synthetic protocols, including raw material suppliers and purification thresholds, in supplementary materials. Cross-validate batches with third-party laboratories .

Methodological Considerations for Data Reporting

- Reproducibility : Document experimental parameters (e.g., solvent lot numbers, equipment calibration dates) and deposit raw data in public repositories (e.g., Zenodo) .

- Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and ensure cytotoxicity assays include positive/negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.